molecular formula C15H12O4 B12887180 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol CAS No. 114333-24-3

2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol

Cat. No.: B12887180
CAS No.: 114333-24-3
M. Wt: 256.25 g/mol
InChI Key: CAKBXYUWKSQGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol is a compound belonging to the benzofuran class of organic compounds. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of hydroxy and methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the efficient construction of the benzofuran ring system with high yields.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance efficiency and selectivity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . These methods are scalable and can be adapted for large-scale production of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofurans .

Scientific Research Applications

2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . These interactions contribute to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for therapeutic applications .

Properties

CAS No.

114333-24-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol

InChI

InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3

InChI Key

CAKBXYUWKSQGBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.